molecular formula C12H13N3S B1314269 N-Benzyl-2-(methylthio)pyrimidin-4-amine CAS No. 91719-61-8

N-Benzyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1314269
CAS No.: 91719-61-8
M. Wt: 231.32 g/mol
InChI Key: XKXIAFTYXCCCQG-UHFFFAOYSA-N
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Description

N-Benzyl-2-(methylthio)pyrimidin-4-amine: is an organic compound with the molecular formula C12H13N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a benzyl group attached to the nitrogen atom at the 1-position, a methylthio group at the 2-position, and an amine group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, benzylamine, and methylthiol.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with benzylamine to form N-benzyl-2-chloropyrimidin-4-amine.

    Thioether Formation: The second step involves the reaction of N-benzyl-2-chloropyrimidin-4-amine with methylthiol under basic conditions to form this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

N-Benzyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-Benzyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Research: It is used as a tool compound in biological studies to investigate the role of pyrimidine derivatives in cellular processes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways.

    Modulate Receptors: It can modulate the activity of receptors involved in inflammatory and immune responses.

    Affect Cellular Processes: The compound influences various cellular processes, including cell proliferation, apoptosis, and differentiation, through its interaction with key signaling molecules.

Comparison with Similar Compounds

N-Benzyl-2-(methylthio)pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-Benzyl-2-(methylthio)pyrimidin-4-ol: This compound has a hydroxyl group at the 4-position instead of an amine group, which affects its chemical reactivity and biological activity.

    N-Benzyl-2-(methylthio)pyrimidin-4-carboxamide: This compound features a carboxamide group at the 4-position, which can influence its pharmacokinetic properties and potential therapeutic applications.

    N-Benzyl-2-(methylthio)pyrimidin-4-thiol: This compound has a thiol group at the 4-position, which can participate in different chemical reactions compared to the amine group.

Uniqueness:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIAFTYXCCCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546560
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91719-61-8
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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